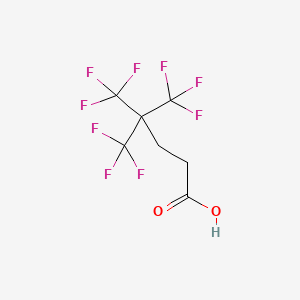

5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanoic Acid

Description

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid is a highly fluorinated carboxylic acid characterized by a pentanoic acid backbone substituted with three fluorine atoms at the terminal carbon (C5) and two trifluoromethyl (-CF₃) groups at C2. Fluorinated carboxylic acids are often used as surfactants, polymer additives, or intermediates in pharmaceutical synthesis due to their stability and unique electronic properties .

Properties

IUPAC Name |

5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9O2/c8-5(9,10)4(6(11,12)13,7(14,15)16)2-1-3(17)18/h1-2H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCHKVPLFZBIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209349 | |

| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5634-48-0 | |

| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5634-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanoic acid typically involves the introduction of trifluoromethyl groups into a pentanoic acid backbone. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. For example, the reaction of 4,4-bis(trifluoromethyl)pentanoic acid with trifluoromethyl iodide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid is utilized in various scientific research fields:

Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.

Medicine: It is investigated for potential therapeutic applications due to its unique properties.

Industry: The compound is used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of fluorinated pentanoic acid derivatives and related compounds:

Table 1: Key Properties of Fluorinated Pentanoic Acids

Biological Activity

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanoic acid (TFBPA) is a perfluorinated compound characterized by its complex structure and multiple trifluoromethyl groups. Its molecular formula is C7H5F9O2, with a molecular weight of approximately 292.101 g/mol. The presence of fluorine atoms significantly influences its chemical properties and biological activity, making it a subject of interest in various scientific research applications.

Chemical Structure and Properties

TFBPA features a pentanoic acid backbone with three trifluoromethyl substituents. This unique structure contributes to its high acidity and reactivity towards nucleophiles. The trifluoromethyl groups enhance the compound's lipophilicity and alter its pharmacokinetic properties, which may affect its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H5F9O2 |

| Molecular Weight | 292.101 g/mol |

| Structure | Pentanoic acid backbone with three trifluoromethyl groups |

Biological Activity

The biological activity of TFBPA has been studied in various contexts, particularly concerning its potential effects on human health and environmental impact. Some key findings include:

- Pharmacokinetics : The high fluorine content may confer unique pharmacokinetic properties, potentially affecting absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems.

- Toxicological Studies : Research indicates that perfluorinated compounds like TFBPA can exhibit cytotoxic effects on certain cell lines. For instance, studies have shown varying levels of toxicity against human lung fibroblast cells .

- Mechanisms of Action : Ongoing research aims to elucidate the specific mechanisms through which TFBPA interacts with biological systems. Its reactivity may lead to the formation of adducts with biomolecules, influencing cellular processes such as signaling pathways and gene expression.

Case Studies

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of TFBPA on different cancer cell lines, it was found that the compound exhibited significant antiproliferative activity against pancreatic cancer cells (BxPC-3 and Panc-1), with IC50 values indicating potent effects at low concentrations .

- Environmental Impact : Investigations into the environmental persistence of TFBPA have highlighted concerns regarding its bioaccumulation potential and long-term ecological effects due to its stability and resistance to degradation.

Research Findings

Recent studies have focused on understanding the broader implications of TFBPA's biological activity:

- In Vitro Studies : Laboratory experiments have demonstrated that TFBPA can modulate various cellular functions, including apoptosis and cell cycle progression in cancer cells .

- Comparative Analysis : Comparisons with structurally similar compounds reveal that TFBPA's trifluoromethyl groups play a crucial role in enhancing its biological activity compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanoic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis of highly fluorinated carboxylic acids typically involves fluorination of precursor molecules using agents like sulfur tetrafluoride (SF₄) or direct carboxylation of perfluorinated intermediates. Computational reaction path search methods, such as those employed by ICReDD, can optimize reaction conditions by predicting intermediates and transition states via quantum chemical calculations . For example, isotopic labeling (e.g., ¹³C) in analogous compounds (e.g., perfluoro-n-[1,2,3,4,5-¹³C₅]pentanoic acid) has been used to trace reaction mechanisms and improve efficiency .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming fluorinated substituents and backbone structure. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) can validate molecular weight and purity (>95% as seen in similar PFAS compounds ). X-ray diffraction (XRD) may resolve crystalline structures, though challenges arise due to the compound’s high fluorine content and potential amorphous nature.

Q. What are the recommended storage conditions and solubility profiles for this compound?

- Methodological Answer : Store at +4°C in inert, airtight containers to prevent hydrolysis or degradation, as recommended for structurally similar PFAS acids . Solubility is likely higher in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) due to the carboxylic acid moiety, though perfluorinated alkyl chains may reduce solubility in aqueous media. Pre-saturation studies in methanol/water mixtures are advised for experimental workflows .

Advanced Research Questions

Q. How can isotopic labeling strategies enhance environmental tracing of this compound?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) enables precise tracking in environmental matrices. For instance, ¹³C-labeled perfluoropentanoic acid (PFPeA) is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify trace levels and study bioaccumulation . This approach minimizes matrix interference and improves detection limits (e.g., 50 µg/mL methanol solutions for calibration ).

Q. What computational tools predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the trifluoromethyl groups on acidity (pKa) and reaction kinetics. ICReDD’s integrated computational-experimental framework combines reaction path searches with machine learning to identify optimal catalysts (e.g., for decarboxylation or nucleophilic substitution) . For example, simulated Fukui indices may reveal electrophilic/nucleophilic sites for functionalization.

Q. What are the challenges in detecting ultratrace levels of this compound in environmental samples?

- Methodological Answer : Matrix effects from coexisting PFAS (e.g., perfluorobutanoic acid [PFBA] or perfluoroheptanesulfonic acid [PFHpS]) complicate quantification . Solid-phase extraction (SPE) with activated carbon or ion-exchange resins can preconcentrate samples, while LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Method validation should include spike-recovery tests in complex media (e.g., soil or serum) .

Key Research Considerations

- Contradictions in Data : Some PFAS compounds (e.g., perfluorotridecanoic acid [PFTrDA]) show conflicting bioaccumulation data depending on chain length . For the target compound, experimental validation of computational predictions (e.g., biodegradation half-life) is critical.

- Regulatory Context : While not directly regulated, structural analogs like PFPeA are monitored under evolving EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.